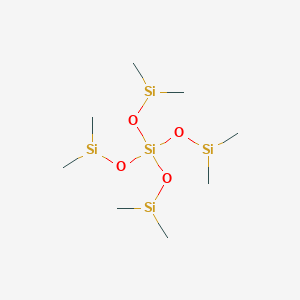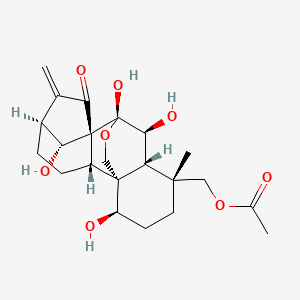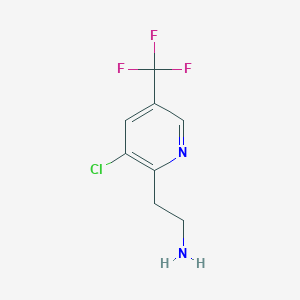
Alcesefoliside
Vue d'ensemble
Description
L'alcesefoliside est un tétraglycosylflavonoïde, un type de composé flavonoïde, que l'on trouve couramment dans des plantes telles que le Prunus mume, le Monteverdia ilicifolia, le Vicia amurensis, le Chenopodium quinoa et le Catharanthus roseus . Ce composé a été étudié pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, antioxydantes, antitumorales et cytoprotectrices .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Alcesefoliside is a flavonoid isolated from Astragalus monspessulanus . The primary targets of this compound are the antioxidant enzymes, including superoxide-dismutase, catalase, glutathione-peroxidase, glutathione reductase, and glutathione-S-transferase .
Mode of Action
This compound interacts with its targets by normalizing the activity of these antioxidant enzymes . It also reduces the formation of malondialdehyde (MDA), a biomarker of oxidative stress .
Biochemical Pathways
This compound affects the biochemical pathways related to oxidative stress. It reduces lipid peroxidation induced by iron sulphate/ascorbic acid in rat brain microsomes . This action leads to a decrease in the production of MDA and an increase in the levels of reduced glutathione .
Pharmacokinetics
It’s known that the compound is administered in vivo and has observable effects, suggesting it has sufficient bioavailability .
Result of Action
The action of this compound results in neuroprotective effects against carbon tetrachloride (CCl4)-induced brain toxicity in rats . It normalizes the activity of antioxidant enzymes and levels of MDA and reduced glutathione . These effects correlate with histopathological observations of the brain .
Action Environment
Environmental factors such as the presence of carbon tetrachloride (CCl4) can influence the action, efficacy, and stability of this compound . In the presence of CCl4, this compound demonstrates protective effects against induced oxidative stress .
Analyse Biochimique
Biochemical Properties
Alcesefoliside has been shown to interact with various enzymes and proteins in biochemical reactions. For instance, it has been found to have a protective effect against lipid peroxidation induced by iron sulphate/ascorbic acid in rat liver microsomes . This suggests that this compound may interact with enzymes involved in lipid metabolism and oxidative stress response.
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. In particular, it has been shown to normalize the activity of antioxidant enzymes and reduce levels of malondialdehyde, a marker of oxidative stress, in brain tissue following carbon tetrachloride-induced damage . This suggests that this compound may influence cell function by modulating oxidative stress response pathways.
Molecular Mechanism
Its observed effects suggest that it may exert its effects at the molecular level by binding to and modulating the activity of enzymes involved in oxidative stress response and lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, treatment with this compound was found to normalize the activity of antioxidant enzymes and reduce levels of malondialdehyde in brain tissue over a period of 21 days .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at various dosages. For instance, in a study on rats, treatment with this compound at a dose of 10 mg/kg was found to have protective effects against carbon tetrachloride-induced liver damage .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interactions with enzymes involved in oxidative stress response and lipid metabolism
Transport and Distribution
Its observed effects suggest that it may be transported to and accumulate in tissues such as the liver and brain where it exerts its protective effects .
Subcellular Localization
Its observed effects suggest that it may be localized to specific compartments or organelles involved in oxidative stress response and lipid metabolism .
Méthodes De Préparation
L'alcesefoliside peut être isolé des parties aériennes de l'Astragalus monspessulanus subsp. monspessulanus . Le processus d'isolement implique l'utilisation de solvants tels que le diméthylsulfoxyde, la pyridine, le méthanol et l'éthanol . Le composé est ensuite purifié en utilisant des techniques telles que la chromatographie liquide haute performance et la spectrométrie de masse .
Analyse Des Réactions Chimiques
L'alcesefoliside subit diverses réactions chimiques, notamment l'oxydation et la réduction. Par exemple, il a été démontré qu'il réduisait la formation de malondialdéhyde lors de l'incubation microsomiale avec du sulfate ferreux et de l'acide ascorbique . Cela indique son activité antioxydante potentielle. Le composé interagit également avec des enzymes telles que la superoxyde dismutase, la catalase, la glutathion peroxydase, la glutathion réductase et la glutathion S-transférase .
Applications de la recherche scientifique
Biologie : Le composé a montré une activité cytoprotectrice significative, similaire à celle de la silimarine.
Industrie : Il est utilisé dans la production de nutraceutiques et de produits naturels.
Mécanisme d'action
Le mécanisme d'action de l'this compound implique l'inhibition des cytokines pro-inflammatoires et des espèces réactives de l'oxygène, ce qui entraîne ses effets anti-inflammatoires et antioxydants . Le composé induit également l'apoptose dans les cellules cancéreuses, ce qui conduit à ses effets antitumoraux . Dans des études portant sur des rats, l'this compound s'est avéré normaliser l'activité des enzymes antioxydantes et réduire les marqueurs de stress oxydatif tels que le malondialdéhyde et le glutathion réduit .
Comparaison Avec Des Composés Similaires
L'alcesefoliside est similaire à d'autres tétraglycosylflavonoïdes tels que la mauritianine, la quercétine-3-β-robinobioside, la cosmosiine, l'apigénine-4'-O-glucoside, la trifoline et la rutine . sa combinaison unique d'activités biologiques, notamment ses propriétés cytoprotectrices et antioxydantes puissantes, le distingue de ces composés .
Propriétés
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(48-9)47-8-17-21(40)25(44)30(53-32-27(46)24(43)20(39)10(2)49-32)33(51-17)52-29-22(41)18-15(37)6-12(34)7-16(18)50-28(29)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3/t9-,10-,17+,19-,20-,21-,23+,24+,25-,26+,27+,30+,31+,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNBJSRIYRDSLB-MIORVHIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary biological activity reported for alcesefoliside?
A1: this compound has demonstrated significant antioxidant and hepatoprotective properties. In vitro studies revealed its ability to reduce malondialdehyde (MDA) production induced by iron sulphate/ascorbic acid in rat liver microsomes. [] Similar protective effects were observed in vivo, where pre-treatment and curative treatment with this compound normalized antioxidant enzyme activity, reduced MDA levels, and restored reduced glutathione (GSH) levels in a rat model of carbon tetrachloride-induced liver damage. []
Q2: Besides hepatoprotection, are there other potential therapeutic benefits of this compound?
A2: Research suggests that this compound may offer neuroprotective benefits. Studies in rats have shown that pre-treatment with this compound can protect against carbon tetrachloride-induced brain injury. [] This protective effect is linked to the normalization of antioxidant enzyme activity and a reduction in oxidative stress markers. [] Additionally, this compound, in combination with another flavonoid, mauritianin, has been shown to influence the contractility of the basilar artery in vitro, suggesting potential applications in neurodegenerative disease therapies. []
Q3: What is the chemical structure of this compound?
A3: this compound is a flavonol triglycoside. Its structure consists of a quercetin aglycone with a tri-saccharide moiety attached at the 3-position. This tri-saccharide is composed of two rhamnose units and one galactose unit. [, ]
Q4: Where is this compound found naturally?
A4: this compound has been isolated from several plant species, notably within the Astragalus genus. It has been found in the overground parts of Astragalus monspessulanus [, ], Astragalus hamosus [, ], and Astragalus corniculatus []. Additionally, this compound was identified in the leaves of Rubus alceaefolius Poir for the first time. []
Q5: Are there any in vitro studies demonstrating the cytoprotective potential of this compound?
A5: Yes, this compound exhibited significant cytoprotective activity against t-BuOOH-induced oxidative stress in isolated rat hepatocytes. [] This protective effect was comparable to that of silymarin, a known hepatoprotective agent. []
Q6: Has the presence of this compound been investigated in other Astragalus species?
A6: Yes, researchers have explored the presence of this compound in various Astragalus species using advanced analytical techniques like UHPLC-HRESIMS. Studies have identified this compound in Astragalus glycyphylloides, Astragalus onobrychis var. chlorocarpus and Astragalus cicer for the first time. []
Q7: Are there any known analytical methods for detecting and quantifying this compound?
A7: Ultra-high performance liquid chromatography coupled with high-resolution electrospray ionization mass spectrometry (UHPLC-HRESIMS) has been successfully employed for both qualitative and quantitative analysis of this compound in plant extracts. [, , ] This technique allows for sensitive detection and accurate quantification of the compound.
Q8: What are the potential future directions for research on this compound?
A8: Future research could focus on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



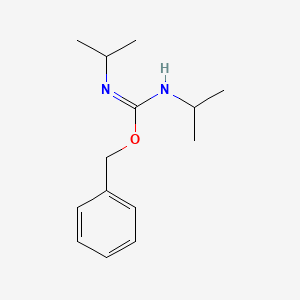






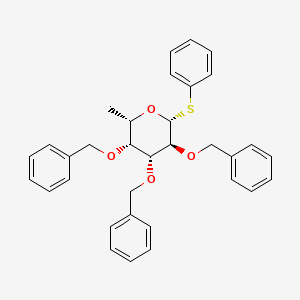

![(6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione](/img/structure/B1631251.png)
